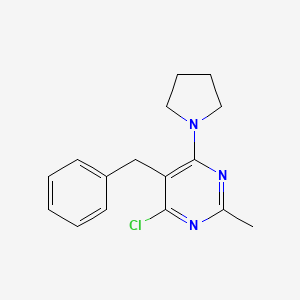

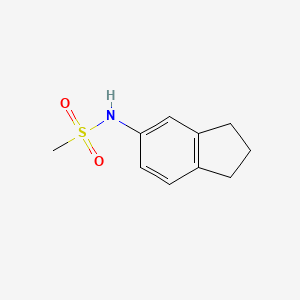

5-苄基-4-氯-2-甲基-6-吡咯烷-1-基-嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions and can be achieved through one-pot synthesis methods. For example, a novel one-pot synthesis approach was used to create a heterocyclic compound with a pyrazolo[1,5-c]pyrimidin-7(6H)-one core, which was characterized using various spectroscopic techniques . Similarly, the catalytic hydrogenation of a pyrrolo[3,2-d]pyrimidine derivative led to C-benzyl bond cleavage, indicating a novel route to related compounds . These studies suggest that the synthesis of "5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine" could potentially involve similar cyclization and hydrogenation steps.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using X-ray crystallography and optimized using density functional theory (DFT). For instance, the structure of a benzoyl-phenyl-methylthio-pyrimidine was determined and optimized using DFT, with the results showing excellent agreement with experimental data . Another study reported the structural characterization of a benzyl-triazolyl-pyrimidin-amine, which was also optimized using DFT . These findings suggest that the molecular structure of "5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine" could be similarly characterized and analyzed.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation and hydrogenation. For example, alkylation of a benzothieno[2,3-d]pyrimidine resulted in different products depending on the alkylating agent used . Additionally, the conversion of a benzyl-aminotetrahydropyridine to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones involved thermal fusion with ureas . These studies indicate that "5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine" could also participate in similar reactions, which could be explored for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be predicted using theoretical calculations. For instance, the non-linear optical (NLO) properties of a benzoyl-phenyl-methylthio-pyrimidine were investigated at the B3LYP/6-311++G(d,p) level . The antibacterial activity of a benzyl-triazolyl-pyrimidin-amine was also screened, revealing moderate activity . These studies suggest that theoretical calculations and experimental assays could be used to predict and evaluate the properties of "5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine," potentially leading to the discovery of new applications for this compound.

科学研究应用

抗病毒活性

5-苄基取代的嘧啶衍生物,包括与 5-苄基-4-氯-2-甲基-6-吡咯烷-1-基-嘧啶相似的化合物,因其抗病毒特性而受到研究。研究表明,几种 5-取代的 2,4-二氨基嘧啶衍生物在细胞培养中抑制逆转录病毒复制。具体而言,这些化合物已显示出对人类免疫缺陷病毒和莫洛尼鼠肉瘤病毒在细胞培养中诱导的细胞病变的显着抑制作用,与阿德福韦和替诺福韦等参考药物相当 (Hocková 等人,2003 年)。

合成化学研究衍生物

嘧啶衍生物的合成,包括与 5-苄基-4-氯-2-甲基-6-吡咯烷-1-基-嘧啶相似的衍生物,一直是化学研究的主题。例如,合成了 7-苄基-2-吡咯烷-1-基-5,6,7,8-四氢-3H-吡啶并 [3,4-d]嘧啶-4-酮,一种在结构上相似的化合物,用于在化学研究中进一步探索 (Kuznetsov 和 Chapyshev,2007 年)。

药物化学探索

与 5-苄基-4-氯-2-甲基-6-吡咯烷-1-基-嘧啶在结构上相关的化合物已在药物化学中得到探索。重点是合成和表征这些衍生物,以用于潜在的药用,包括抗肿瘤和抗逆转录病毒活性 (Grivsky 等人,1980 年)。

非线性光学性质

嘧啶衍生物,包括与 5-苄基-4-氯-2-甲基-6-吡咯烷-1-基-嘧啶在结构上相关的衍生物,因其非线性光学 (NLO) 特性而受到研究。该领域的研究重点是了解这些化合物的电子结构和 NLO 特性,这在光电子学和光子学领域具有重要意义 (Hussain 等人,2020 年)。

属性

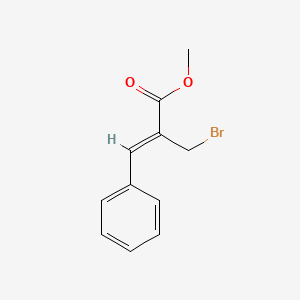

IUPAC Name |

5-benzyl-4-chloro-2-methyl-6-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3/c1-12-18-15(17)14(11-13-7-3-2-4-8-13)16(19-12)20-9-5-6-10-20/h2-4,7-8H,5-6,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZUNGGSKUFOKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)CC2=CC=CC=C2)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424337 |

Source

|

| Record name | 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine | |

CAS RN |

500156-13-8 |

Source

|

| Record name | 4-Chloro-2-methyl-5-(phenylmethyl)-6-(1-pyrrolidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500156-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)